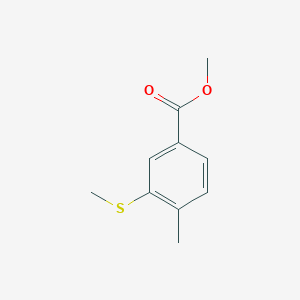

Methyl 4-methyl-3-(methylthio)benzoate

Description

Contextual Significance of Methyl 4-methyl-3-(methylthio)benzoate within Organic Synthesis and Materials Science Research

Methyl 4-methyl-3-(methylthio)benzoate is a distinct molecule that incorporates the structural features of both a substituted benzoate (B1203000) ester and a methylthioarene. Its chemical structure suggests potential as a valuable building block in both organic synthesis and materials science. While specific research on this particular compound is not extensively documented in publicly available literature, its significance can be inferred from the well-established utility of its constituent functional groups.

In organic synthesis, the presence of three distinct functional handles—the methyl ester, the methylthio group, and the aromatic ring with specific substitution patterns—makes it a potentially versatile intermediate. The ester can be hydrolyzed or transesterified, the methylthio group can be oxidized to sulfoxide (B87167) or sulfone to modulate electronic properties, and the aromatic ring can undergo further electrophilic substitution. These latent reactivities position it as a candidate for constructing more complex molecular architectures, potentially leading to novel pharmaceuticals or agrochemicals. For instance, α-aryl esters are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs). acs.org

From a materials science perspective, thioether-substituted aromatics are known precursors to high-performance materials. Sulfur-containing polymers often exhibit high refractive indices, making them suitable for optical applications such as advanced lenses and coatings. researchgate.net The specific arrangement of substituents on the benzene (B151609) ring of Methyl 4-methyl-3-(methylthio)benzoate could influence polymer properties like thermal stability, solubility, and optical clarity.

Overview of Established Research Paradigms for Aryl Esters and Thioether-Substituted Aromatics

The research paradigms for the two core moieties of Methyl 4-methyl-3-(methylthio)benzoate are well-developed.

Aryl Esters: The synthesis of aryl esters has evolved significantly. Traditional methods involve the esterification of carboxylic acids. rsc.org More advanced, contemporary methods focus on cross-coupling reactions. For example, copper-catalyzed systems have been developed for the cross-coupling of aryl halides with esters, providing efficient routes to α-arylalkanoic acids, which are important pharmaceutical precursors. researchgate.netsemanticscholar.org Furthermore, metal-free approaches using diaryliodonium salts have emerged, offering high yields under mild conditions and tolerating a wide range of functional groups. acs.org These methods highlight a trend towards more efficient and greener synthetic protocols.

Thioether-Substituted Aromatics: The construction of the aryl C–S bond is a central theme in the study of thioether-substituted aromatics. These compounds have found broad applications in medicine, biology, and materials science. cornell.edu Modern synthetic strategies often employ transition-metal catalysis to couple aryl halides with various thiolating agents. However, research also focuses on milder, metal-free conditions for nucleophilic aromatic substitution (SNAr) reactions, particularly with activated aromatic substrates. researchgate.net Thiol and thioether functionalities are also being incorporated into the organic linkers of Metal-Organic Frameworks (MOFs), creating materials with potential for catalysis, sensing, and adsorption. rsc.org

The established research indicates a consistent drive towards developing mild, efficient, and broadly applicable synthetic methods for both aryl esters and thioether-substituted aromatics, reflecting their importance in various scientific fields.

Identification of Knowledge Gaps and Future Research Trajectories for Methyl 4-methyl-3-(methylthio)benzoate

The primary knowledge gap concerning Methyl 4-methyl-3-(methylthio)benzoate is the compound itself. There is a notable lack of published data on its synthesis, spectroscopic characterization, physical properties, and specific applications. This absence from the scientific literature presents a clear opportunity for foundational research.

Future Research Trajectories:

Synthesis and Characterization: The most immediate research goal would be to develop a reliable and efficient synthesis for Methyl 4-methyl-3-(methylthio)benzoate. A logical approach would involve the esterification of 4-methyl-3-(methylthio)benzoic acid or the thiomethylation of a suitable methyl 4-methylbenzoate precursor. Following a successful synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and physical property determination (melting point, solubility) would be essential to establish a baseline for this new compound.

Exploration in Organic Synthesis: Once available, the compound could be explored as a versatile building block. Research could focus on the selective manipulation of its functional groups. For instance, the oxidation of the methylthio group to a sulfoxide or sulfone would create new derivatives with altered electronic and steric properties, which could then be used in further synthetic transformations. Its utility as a precursor for heterocyclic compounds or more complex aromatic systems could also be investigated.

Potential in Materials Science: A significant research avenue would be the evaluation of Methyl 4-methyl-3-(methylthio)benzoate as a monomer for novel polymers. Polymerization, likely after modification of the ester group, could lead to sulfur-containing polymers. Key properties to investigate would include the refractive index, thermal stability (TGA), and glass transition temperature (DSC) of the resulting materials to assess their suitability for optical or other high-performance applications.

Medicinal Chemistry Screening: Given that both benzoate esters and aryl thioethers are common motifs in bioactive molecules, Methyl 4-methyl-3-(methylthio)benzoate and its derivatives could be subjected to biological screening. Investigating its potential activity in areas where related structures have shown promise, such as anti-inflammatory or antimicrobial applications, would be a logical starting point.

Data on Related Substituted Benzoate Compounds

Since specific experimental data for Methyl 4-methyl-3-(methylthio)benzoate is not available, the following table presents data for structurally related compounds to provide context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | 93-58-3 |

| Methyl 4-methylbenzoate | C₉H₁₀O₂ | 150.17 | 99-75-2 |

| Methyl 4-(methylthio)benzoate | C₉H₁₀O₂S | 182.24 | 3795-79-7 |

| 4-Methyl-3-nitrobenzoic acid methyl ester | C₉H₉NO₄ | 195.17 | 7356-11-8 |

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2S |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

methyl 4-methyl-3-methylsulfanylbenzoate |

InChI |

InChI=1S/C10H12O2S/c1-7-4-5-8(10(11)12-2)6-9(7)13-3/h4-6H,1-3H3 |

InChI Key |

MOPUWCVWJGAEAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)SC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methyl 4 Methyl 3 Methylthio Benzoate

Retrosynthetic Analysis and Strategic Disconnections for Constructing the Methyl 4-methyl-3-(methylthio)benzoate Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 4-methyl-3-(methylthio)benzoate, two primary strategic disconnections are most logical:

C(acyl)-O Bond Disconnection: This is the most common disconnection for an ester. It breaks the bond between the carbonyl carbon and the oxygen of the methoxy (B1213986) group. This leads to two precursor synthons: an acyl cation equivalent derived from 4-methyl-3-(methylthio)benzoic acid and a methoxide (B1231860) anion equivalent derived from methanol (B129727) . This is the most direct approach, assuming the precursor acid is readily available or synthesizable.

Aryl C-S Bond Disconnection: This strategy involves breaking the bond between the aromatic ring and the sulfur atom of the methylthio group. This disconnection points to Methyl 4-methylbenzoate as a key intermediate, which would then undergo a thiolation reaction to introduce the methylthio group at the C-3 position. This pathway is advantageous if Methyl 4-methylbenzoate is a more accessible starting material than the corresponding substituted benzoic acid.

These two disconnections outline the principal synthetic routes. The first relies on the synthesis of the fully substituted benzoic acid followed by esterification. The second involves functionalizing a simpler benzoate (B1203000) ester precursor. The choice between these routes often depends on the availability of starting materials and the regioselectivity of the reactions involved.

Esterification Protocols for Methyl 4-methyl-3-(methylthio)benzoate Synthesis

Once 4-methyl-3-(methylthio)benzoic acid is obtained, several standard and advanced esterification methods can be employed to synthesize the target methyl ester.

Fischer-Speier esterification is a classic and widely used method involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. ucla.edu For the synthesis of Methyl 4-methyl-3-(methylthio)benzoate, this would involve heating 4-methyl-3-(methylthio)benzoic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). ucla.edu

The reaction is an equilibrium process, and to drive it towards the product, methanol is typically used as the solvent to ensure it is in large excess. ucla.edu A major challenge in Fischer esterification is the equilibrium nature of the reaction, which can be overcome by removing the water generated. usm.my Modern variations of this method utilize microwave conditions to enhance yields and significantly reduce reaction times compared to conventional heating. usm.myacademicpublishers.org Solid acid catalysts, such as modified Montmorillonite K10 clay or zirconium/titanium-based catalysts, are also employed to simplify workup and create more environmentally friendly protocols. ijstr.orgresearchgate.net

Table 1: Comparison of Fischer Esterification Conditions for Substituted Benzoic Acids

| Catalyst | Alcohol | Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ | Ethanol | Reflux | 78% | usm.my |

| H₂SO₄ (catalytic) | Methanol | Microwave, 130°C, 15 min | Good Yield | usm.my |

| N-bromosuccinimide (NBS) | Methanol | 70°C, 20 h | 90% | mdpi.com |

| Zr/Ti Solid Acid | Methanol | Varies | High Yield | mdpi.com |

Transesterification is a process that converts one ester into another by reaction with an alcohol. ucla.edu While less direct for primary synthesis, if a different alkyl ester of 4-methyl-3-(methylthio)benzoic acid were available, it could be converted to the methyl ester by reacting it with methanol under acid or base catalysis. ucla.edu For instance, reacting an ethyl ester with an excess of methanol in the presence of sulfuric acid or sodium methoxide would shift the equilibrium to produce Methyl 4-methyl-3-(methylthio)benzoate and ethanol. ucla.edu Catalysts such as titanates and zinc compounds have also proven effective for the transesterification of benzoate esters. acs.orggoogle.com

To circumvent the equilibrium limitations of direct esterification, 4-methyl-3-(methylthio)benzoic acid can be converted into a more reactive derivative, such as an acyl chloride or an anhydride. The carboxylic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4-methyl-3-(methylthio)benzoyl chloride. libretexts.org This acyl chloride then reacts rapidly and irreversibly with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to yield the target ester in high purity. libretexts.org

Alternatively, the carboxylic acid can react with another acyl chloride, like acetyl chloride, to form a mixed anhydride, which can then react with methanol to form the desired ester. pearson.com This method is particularly useful for sensitive substrates as the reaction conditions are typically mild.

Table 2: Reagents for Acyl Halide/Anhydride Formation

| Reagent for Acid Activation | Intermediate | Benefit | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Irreversible reaction with alcohol | libretexts.org |

| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Volatile byproducts, clean reaction | libretexts.org |

| Acetyl Chloride (CH₃COCl) | Mixed Anhydride | Mild conditions | pearson.com |

Introduction of the Methylthio Group into Aromatic Systems

Following the second retrosynthetic pathway, the methylthio group can be introduced onto the aromatic ring of a pre-existing ester, such as Methyl 4-methylbenzoate. This requires an electrophilic aromatic substitution reaction or a related transformation.

The introduction of a methylthio (-SMe) group onto an aromatic ring can be achieved through electrophilic methylthiolation. A common method involves treating the aromatic compound with methyl methanethiosulphonate in the presence of a Lewis acid catalyst like aluminum chloride. rsc.org For the synthesis of Methyl 4-methyl-3-(methylthio)benzoate, the starting material would be Methyl 4-methylbenzoate.

The directing effects of the substituents on the ring are crucial for regioselectivity. The methyl group is an ortho-, para-director, while the methyl ester group is a meta-director. In Methyl 4-methylbenzoate, the powerful activating and ortho-directing effect of the methyl group would direct the incoming electrophile to the C-3 position (ortho to the methyl group and meta to the ester group), leading to the desired product.

Alternative methods for introducing a methylthio group include reactions with dimethyl sulfoxide (B87167) (DMSO) under specific conditions or using specialized methylthiolating agents. researchgate.netrsc.org A multi-step sequence described in patent literature for a related isomer involves reacting a chlorobenzonitrile with methyl mercaptan, followed by hydrolysis of the nitrile to a carboxylic acid, which can then be esterified. google.com This highlights a pathway where the sulfur is introduced via nucleophilic aromatic substitution on a suitably activated precursor before the final ester is formed.

Methylation of Thioether Precursors

One direct route to Methyl 4-methyl-3-(methylthio)benzoate involves the S-methylation of a corresponding thiol precursor, namely Methyl 3-mercapto-4-methylbenzoate. This strategy hinges on the initial synthesis of the mercaptan-containing aromatic ester. The subsequent methylation of the thiol group is a well-established transformation in organic chemistry.

The reaction typically involves treating the thiol with a methylating agent in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the methylating agent in a nucleophilic substitution reaction. Common methylating agents for this purpose include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Alternatively, S-methylation can sometimes be achieved under acidic conditions. For instance, heating an N-containing heterocyclic thiol in methanol with a strong acid catalyst can lead to S-methylation. clockss.org This proceeds via the protonation of methanol, which is then attacked by the nucleophilic sulfur atom. clockss.org A similar principle could be applied where 3-mercapto-4-methylbenzoic acid is simultaneously esterified and S-methylated by heating in methanol with a strong acid like sulfuric acid (H₂SO₄).

Palladium-Catalyzed C-S Cross-Coupling Strategies

The formation of aryl thioethers through palladium-catalyzed carbon-sulfur (C-S) cross-coupling is a powerful and versatile method. nih.gov This approach is highly applicable for the synthesis of Methyl 4-methyl-3-(methylthio)benzoate, typically starting from an aryl halide or triflate precursor, such as Methyl 3-bromo-4-methylbenzoate or Methyl 3-iodo-4-methylbenzoate.

This transformation involves the reaction of the aryl halide with a sulfur nucleophile, such as methanethiol (B179389) (CH₃SH) or its corresponding salt, sodium thiomethoxide (NaSCH₃). The reaction is catalyzed by a palladium source, like palladium(II) acetate (B1210297) (Pd(OAc)₂), and requires a suitable ligand to facilitate the catalytic cycle. researchgate.net The choice of ligand is critical for achieving high efficiency and preventing catalyst deactivation by the sulfur compounds. nih.gov While bidentate phosphine (B1218219) ligands like XantPhos were traditionally used, recent studies have shown that certain biaryl monophosphine ligands can form exceptionally effective catalysts, promoting the reaction under milder conditions, even at room temperature. nih.gov The use of soluble bases is also a key feature of these modern protocols. nih.gov

A general reaction scheme is as follows: Methyl 3-bromo-4-methylbenzoate + NaSCH₃ → (in the presence of a Pd catalyst and ligand) → Methyl 4-methyl-3-(methylthio)benzoate + NaBr

This method offers the advantage of building the C-S bond directly on a pre-functionalized aromatic ring, providing a convergent route to the target molecule.

Aromatic Functionalization and Regioselectivity in the Synthesis of Methyl 4-methyl-3-(methylthio)benzoate

Achieving the correct 1,3,4-substitution pattern on the benzene (B151609) ring is a central challenge in the synthesis of Methyl 4-methyl-3-(methylthio)benzoate. The regiochemical outcome of the reactions is governed by the directing effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution for Methyl and Methylthio Introduction

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing functional groups onto a benzene ring. The synthesis of the target compound can be designed by considering the directing effects of the substituents. A plausible starting material is methyl p-toluate (B1214165) (Methyl 4-methylbenzoate).

In this precursor, the aromatic ring is influenced by two groups:

Methyl group (-CH₃): An activating, ortho, para-directing group. libretexts.org

Methyl ester group (-COOCH₃): A deactivating, meta-directing group. wikipedia.orglibretexts.org

When methyl p-toluate is subjected to an electrophilic substitution reaction to introduce the methylthio group (e.g., through sulfenylation with dimethyl disulfide and a Lewis acid), the directing effects of the two groups are convergent. The methyl group directs incoming electrophiles to the ortho positions (C-3 and C-5), while the ester group directs to the meta positions (C-3 and C-5). libretexts.org Both groups, therefore, favor substitution at the C-3 position. This alignment of directing effects provides a strong regiochemical basis for introducing the methylthio group at the desired location. The rate-determining step in EAS is the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The stability of this intermediate determines the preferred position of attack. libretexts.org

Directed Ortho-Metalation and Related Methodologies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, overriding the inherent electronic preferences of the substituents. organic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

The carboxylate group is known to be an effective DMG. semanticscholar.orgrsc.org Therefore, a synthetic route could begin with 4-methylbenzoic acid (p-toluic acid). Treatment of this acid with a strong base like s-butyllithium (s-BuLi) in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) would result in deprotonation at the C-3 position, which is ortho to the carboxylate directing group. organic-chemistry.orgrsc.org

The resulting ortho-lithiated species can then be trapped by an appropriate sulfur electrophile. Quenching the reaction with dimethyl disulfide (CH₃SSCH₃) would introduce the methylthio group at the C-3 position, yielding 4-methyl-3-(methylthio)benzoic acid. The final step would be a standard esterification reaction (e.g., using methanol and an acid catalyst) to produce the target molecule, Methyl 4-methyl-3-(methylthio)benzoate. This method offers excellent regiocontrol due to the chelation-assisted deprotonation mechanism. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for Methyl 4-methyl-3-(methylthio)benzoate

Improving the yield and efficiency of synthetic routes is crucial for practical applications. For the synthesis of Methyl 4-methyl-3-(methylthio)benzoate, optimization efforts are often focused on the key bond-forming steps, such as the palladium-catalyzed C-S cross-coupling reaction.

Catalyst Screening and Ligand Design for Enhanced Efficiency

The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the catalyst system employed. While traditional catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd₂(dba)₃ and a ligand can be effective, modern, well-defined precatalysts often provide more reliable and efficient results. nih.govnih.gov

Ligand design is arguably the most critical factor in optimizing C-S coupling reactions. nih.gov The sulfur-containing substrates can act as poisons to the palladium catalyst, and a suitable ligand must stabilize the palladium center, facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and prevent catalyst decomposition.

Key areas for optimization include:

Ligand Screening: A systematic screening of different classes of ligands is the most effective way to identify the optimal choice for a specific transformation. This includes evaluating traditional phosphine ligands, N-heterocyclic carbene (NHC) ligands, and, particularly for C-S coupling, sterically hindered biaryl phosphine ligands (e.g., tBuXPhos). nih.govnih.gov Studies have shown that moving from chelating bisphosphine ligands to certain monophosphine ligands can lead to more effective catalysis for thioether formation. nih.gov

Precatalyst Selection: The use of modern palladacycle precatalysts can lead to cleaner and more efficient generation of the active LPd(0) catalyst compared to traditional palladium sources like Pd(OAc)₂.

Reaction Conditions: Optimization of base, solvent, temperature, and reaction time is essential. Recent advancements have led to catalyst systems that operate at room temperature, which is advantageous for substrates with sensitive functional groups. nih.gov

The following table illustrates a hypothetical catalyst screening for the palladium-catalyzed coupling of Methyl 3-bromo-4-methylbenzoate with sodium thiomethoxide, based on general findings in the field.

| Entry | Palladium Source | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | NaOt-Bu | 100 | 45 |

| 2 | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | 100 | 78 |

| 3 | Pd(OAc)₂ | DiPPF | K₃PO₄ | 80 | 85 |

| 4 | G3-Precatalyst | tBuXPhos | LiN(SiMe₃)₂ | 25 | 95 |

Solvent Effects and Reaction Medium Engineering

The choice of solvent in the synthesis of Methyl 4-methyl-3-(methylthio)benzoate is critical as it can significantly influence reaction kinetics, equilibrium position, and downstream processing.

In conventional Fischer esterification, an excess of the alcohol reactant, in this case, methanol, often serves as both the reactant and the solvent. This approach drives the equilibrium towards the product side. For the synthesis of related methyl benzoates, methanol is commonly used in this dual capacity. youtube.com However, the use of co-solvents can offer advantages in terms of solubility of the starting carboxylic acid and in facilitating the removal of water, a byproduct of the reaction.

For instance, in the enzymatic synthesis of methyl benzoate, a heterogeneous medium of a hexane/toluene mixture has been employed. Toluene is necessary for the solubilization of benzoic acid, though it can negatively impact reaction kinetics by altering the partition of the acid between the biocatalytic and organic phases. nih.gov This highlights the trade-off between solubility and potential solvent-induced inhibition that must be considered.

Interactive Table: Solvent Considerations in Esterification

| Parameter | Effect on Reaction | Examples of Solvents |

|---|---|---|

| Polarity | Influences solubility of reactants and catalyst. | Methanol, Toluene, Hexane |

| Boiling Point | Important for reaction temperature control and azeotropic water removal. | Toluene (111 °C), Hexane (69 °C) |

| Water Miscibility | Immiscible solvents facilitate water separation. | Toluene, Hexane |

Process Intensification Techniques

Process intensification aims to develop more efficient, safer, and more sustainable chemical processes. For the synthesis of Methyl 4-methyl-3-(methylthio)benzoate, several techniques can be applied to enhance reaction rates, improve yields, and simplify purification.

Catalytic Systems: The traditional use of homogeneous acid catalysts like sulfuric acid, while effective, presents challenges in terms of corrosion, catalyst separation, and waste generation. mdpi.com The development of heterogeneous solid acid catalysts offers a promising alternative. For the synthesis of a series of methyl benzoates, zirconium-based solid acid catalysts have been shown to be effective. mdpi.comresearchgate.net These catalysts are easily separable from the reaction mixture, reusable, and can lead to cleaner reaction profiles. For example, a zirconium metal catalyst with fixed titanium has demonstrated high activity in the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net

Reactive Distillation: This technique combines reaction and separation in a single unit. As the esterification reaction proceeds, the water byproduct is continuously removed from the reaction zone, which drives the equilibrium towards the product. This can lead to higher conversions and reduced reaction times.

Membrane Reactors: The use of pervaporation membranes integrated with the reactor can selectively remove water from the reaction mixture, thus shifting the equilibrium and increasing the conversion under milder conditions. mdpi.com This approach avoids the need for high temperatures that might lead to side reactions.

Continuous Flow Reactors: Shifting from batch to continuous flow processing can offer significant advantages in terms of heat and mass transfer, reaction control, and scalability. smolecule.com For the industrial synthesis of Methyl 3-(methylthio)benzoate, continuous flow reactors are employed to improve efficiency and yield. smolecule.com

Alternative Energy Sources: Microwave and ultrasonic irradiation have been explored as methods to accelerate esterification reactions. These techniques can lead to shorter reaction times and improved energy efficiency. researchgate.net

Synthesis of Structurally Related Analogues and Derivatives of Methyl 4-methyl-3-(methylthio)benzoate

The synthetic strategies for analogues and derivatives of Methyl 4-methyl-3-(methylthio)benzoate provide valuable insights into potential routes for its preparation and modification.

A common precursor for many substituted benzoates is the corresponding benzoic acid. For instance, Methyl 3-(methylthio)benzoate is typically synthesized via the esterification of 3-(methylthio)benzoic acid with methanol in the presence of an acid catalyst like sulfuric acid under reflux conditions. smolecule.com An alternative approach involves the conversion of 3-(methylthio)benzoic acid to its acid chloride using thionyl chloride, followed by reaction with methanol. smolecule.com

Similarly, Methyl 4-methylbenzoate can be prepared by the esterification of 4-methylbenzoic acid. Another reported method involves the reaction of 4-methylbenzoyl chloride with methanol at room temperature after an initial addition at 0°C. prepchem.com This highlights that both the carboxylic acid and the more reactive acid chloride can serve as effective starting materials.

The synthesis of more complex derivatives often involves multi-step sequences. For example, an improved process for Methyl 3-(2-amino-2-thioxoethyl) benzoate starts from methyl benzoate and proceeds through chloromethylation, cyanidation, and a thio-reaction. researchgate.net The synthesis of Methyl 3-(cyanomethyl)benzoate from m-toluic acid involves acylation with thionyl chloride, chlorination, esterification with methanol, and finally a cyanidation reaction. google.com

These examples demonstrate that the synthesis of structurally related compounds can be achieved through direct esterification of the corresponding benzoic acid or via more elaborate pathways involving the functionalization of a pre-existing benzoate structure. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Interactive Table: Synthetic Routes to Structurally Related Benzoates

| Compound | Starting Material(s) | Key Reaction Step(s) |

|---|---|---|

| Methyl 3-(methylthio)benzoate | 3-(methylthio)benzoic acid, Methanol | Acid-catalyzed esterification |

| Methyl 4-methylbenzoate | 4-methylbenzoyl chloride, Methanol | Acylation |

| Methyl 3-(2-amino-2-thioxoethyl) benzoate | Methyl benzoate | Chloromethylation, Cyanidation, Thio-reaction |

| Methyl 3-(cyanomethyl)benzoate | m-Toluic acid | Acylation, Chlorination, Esterification, Cyanidation |

Mechanistic Investigations of Chemical Reactivity and Transformation of Methyl 4 Methyl 3 Methylthio Benzoate

Hydrolysis and Transesterification Kinetics of Methyl 4-methyl-3-(methylthio)benzoate

The hydrolysis of Methyl 4-methyl-3-(methylthio)benzoate to 4-methyl-3-(methylthio)benzoic acid and methanol (B129727), as well as its transesterification with other alcohols, can be catalyzed by either acids or bases. The kinetics and mechanisms of these reactions are influenced by the electronic and steric effects of the substituents on the benzene (B151609) ring.

Acid-Catalyzed Reaction Mechanisms

In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophile, such as water (for hydrolysis) or an alcohol (for transesterification), then attacks this carbon. This is followed by the transfer of a proton and the elimination of a molecule of methanol to yield the carboxylic acid or a new ester.

Table 1: Hypothetical Relative Rate Constants for Acid-Catalyzed Hydrolysis of Substituted Methyl Benzoates

| Compound | Substituents | Hypothetical Relative Rate (k_rel) |

| Methyl benzoate (B1203000) | None | 1.00 |

| Methyl 4-methylbenzoate | 4-CH₃ | > 1.00 |

| Methyl 3-(methylthio)benzoate | 3-SCH₃ | < 1.00 |

| Methyl 4-methyl-3-(methylthio)benzoate | 4-CH₃, 3-SCH₃ | ~ 1.00 |

This table is illustrative and based on general principles of electronic effects in acid-catalyzed ester hydrolysis. Actual experimental data is required for precise values.

Base-Catalyzed Reaction Mechanisms

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to form the carboxylate anion and methanol. The final step is the protonation of the carboxylate to yield the carboxylic acid.

Table 2: Hypothetical Relative Rate Constants for Base-Catalyzed Hydrolysis of Substituted Methyl Benzoates

| Compound | Substituents | Hypothetical Relative Rate (k_rel) |

| Methyl benzoate | None | 1.00 |

| Methyl 4-nitrobenzoate | 4-NO₂ | > 1.00 |

| Methyl 4-methylbenzoate | 4-CH₃ | < 1.00 |

| Methyl 4-methyl-3-(methylthio)benzoate | 4-CH₃, 3-SCH₃ | < 1.00 |

This table is illustrative and based on general principles of electronic effects in base-catalyzed ester hydrolysis. Actual experimental data is required for precise values.

Oxidation Pathways of the Methylthio Moiety

The sulfur atom in the methylthio group of Methyl 4-methyl-3-(methylthio)benzoate is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone.

Formation of Sulfoxides and Sulfones

The oxidation of the methylthio group can be achieved using various oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or potassium permanganate. The first oxidation product is Methyl 4-methyl-3-(methylsulfinyl)benzoate (a sulfoxide). Further oxidation of the sulfoxide under more stringent conditions or with a stronger oxidizing agent yields Methyl 4-methyl-3-(methylsulfonyl)benzoate (a sulfone). mdpi.comresearchgate.net

The chemoselectivity between the sulfoxide and sulfone can often be controlled by the choice of oxidant and the reaction conditions, such as temperature and stoichiometry of the oxidizing agent. organic-chemistry.org

Reaction Mechanisms and Intermediate Characterization

The mechanism of oxidation of sulfides to sulfoxides and sulfones generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For instance, with a peroxy acid, the sulfur atom attacks the terminal oxygen of the peroxy group, leading to the formation of the sulfoxide and a carboxylic acid as a byproduct.

The intermediate in the first oxidation step is the sulfoxide. The characterization of this intermediate can be carried out using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the ¹H NMR spectrum, the protons of the methyl group attached to the sulfur will show a downfield shift upon oxidation to the sulfoxide. The IR spectrum will exhibit a characteristic S=O stretching vibration.

Further oxidation of the sulfoxide to the sulfone proceeds through a similar mechanism. The characterization of the sulfone will show a further downfield shift of the methyl protons in the ¹H NMR spectrum and the appearance of two S=O stretching bands (symmetric and asymmetric) in the IR spectrum.

Electrophilic and Nucleophilic Aromatic Substitution on the Aromatic Ring System

The aromatic ring of Methyl 4-methyl-3-(methylthio)benzoate is susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The methyl group is an ortho, para-directing and activating group. The methylthio group is also an ortho, para-directing and activating group. The methyl ester group, however, is a meta-directing and deactivating group.

For electrophilic aromatic substitution , the positions on the ring are activated or deactivated to varying degrees. The positions ortho and para to the activating methyl and methylthio groups will be more reactive. The positions meta to the deactivating methyl ester group will be less deactivated than the ortho and para positions relative to the ester. In this specific substitution pattern, the positions for electrophilic attack would be C2, C5, and C6. The directing effects of the methyl and methylthio groups will likely dominate, favoring substitution at the positions ortho and para to them. However, steric hindrance may influence the final product distribution. ma.edumnstate.edu

For nucleophilic aromatic substitution , the reaction is favored by the presence of strong electron-withdrawing groups. The methyl ester group is deactivating for electrophilic substitution but would be activating for nucleophilic substitution, particularly if a leaving group is present at a position ortho or para to it. However, in the absence of a good leaving group on the ring, nucleophilic aromatic substitution is generally difficult to achieve under standard conditions. masterorganicchemistry.com

Regiochemical Control and Electronic Effects

The chemical reactivity of an aromatic compound is profoundly influenced by the electronic properties of its substituents. In Methyl 4-methyl-3-(methylthio)benzoate, the benzene ring is functionalized with three distinct groups: a methyl group (-CH₃) at position 4, a methylthio group (-SCH₃) at position 3, and a methyl ester group (-COOCH₃) at position 1. The interplay between these substituents governs the electron density distribution around the ring, thereby controlling the regioselectivity of further chemical transformations, particularly electrophilic aromatic substitution.

The methyl group is a weak electron-donating group (EDG), operating through an inductive effect and hyperconjugation. This results in a slight activation of the aromatic ring, preferentially increasing the electron density at the ortho and para positions relative to itself. The methylthio group, analogous to a methoxy (B1213986) group, is also generally considered activating and ortho-, para-directing. The sulfur atom can donate a lone pair of electrons to the aromatic system via resonance, which outweighs its inductive electron-withdrawing effect. nih.gov Conversely, the methyl ester (methoxycarbonyl) group is a moderate electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, directing incoming electrophiles to the meta position. aiinmr.comwikipedia.org

The combined influence of these groups on Methyl 4-methyl-3-(methylthio)benzoate creates a complex pattern of reactivity. The activating effects of the methyl and methylthio groups are in opposition to the deactivating effect of the methyl ester. The directing effects are also complex:

-COOCH₃ group (at C1): Directs incoming electrophiles to C3 and C5.

-SCH₃ group (at C3): Directs incoming electrophiles to C2, C4, and C6.

-CH₃ group (at C4): Directs incoming electrophiles to C2, C3, and C5.

Considering these influences, the positions C2, C5, and C6 are the most likely sites for electrophilic attack. The C2 position is ortho to both the methylthio and methyl groups. The C5 position is meta to the ester, ortho to the methyl group, and para to the methylthio group. The C6 position is ortho to the ester and the methylthio group. Computational studies on similarly substituted aromatic systems are often employed to predict the most favorable reaction site by calculating the energies of the potential intermediates. researchgate.netresearcher.lifenih.gov

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -COOCH₃ | 1 | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

| -SCH₃ | 3 | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |

| -CH₃ | 4 | Electron-donating | Electron-donating (Hyperconjugation) | Activating | Ortho, Para |

Reaction Mechanisms and Transition State Analysis

The reaction would proceed via a two-step mechanism. First, the electrophile (e.g., the nitronium ion, NO₂⁺) is attacked by the π-electron system of the aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The positive charge in the arenium ion is delocalized across the ring, and its distribution is influenced by the electronic nature of the substituents.

The second step involves the deprotonation of the carbon atom that formed the new bond with the electrophile. A weak base, such as water or the conjugate base of the acid catalyst, removes a proton, leading to the restoration of the aromatic system and the formation of the final substituted product. aiinmr.com

Transition State Analysis

Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex, or transition state, which represents the highest energy point along the reaction coordinate. wikipedia.org Modern computational chemistry, particularly density functional theory (DFT), allows for the detailed modeling of these transient structures. escholarship.orgescholarship.org For a given reaction of Methyl 4-methyl-3-(methylthio)benzoate, computational analysis could be used to:

Map the potential energy surface of the reaction.

Identify the geometric structure of the transition state.

Calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. mdpi.com

Perform vibrational frequency analysis to confirm the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Such analyses would be critical in predicting the most likely product by comparing the activation energies for electrophilic attack at different positions on the ring. The pathway with the lowest activation energy would correspond to the major product.

Table 2: Hypothetical Steps in Electrophilic Nitration and Transition State Characteristics

| Step | Description | Key Species | Transition State Characteristics |

| 1 | Attack of the π-system on the electrophile (NO₂⁺) | Reactants, Electrophile | Structure resembles the arenium ion; involves partial bond formation between a ring carbon and the electrophile. |

| 2 | Formation of the sigma complex | Arenium ion (intermediate) | N/A (This is an intermediate, not a transition state) |

| 3 | Deprotonation to restore aromaticity | Arenium ion, Base | Structure involves partial bond breaking of the C-H bond and partial bond formation of the H-Base bond. |

Radical Reactions Involving the Methylthio and Ester Groups

The functional groups present in Methyl 4-methyl-3-(methylthio)benzoate offer several potential sites for reactions involving free radicals. Free radicals, which are highly reactive species with unpaired electrons, can be generated by processes like thermal decomposition or photolysis of initiators. evergreensinochem.com

The methylthio (-SCH₃) group is particularly susceptible to radical reactions. The sulfur atom can be oxidized by radical species, potentially leading to the formation of a sulfoxide and subsequently a sulfone under more vigorous conditions. This transformation would significantly alter the electronic properties of the molecule, as sulfoxide and sulfone groups are strongly electron-withdrawing.

Another likely site for radical attack is the benzylic hydrogens of the methyl group at position 4. Abstraction of a hydrogen atom from this position would generate a relatively stable benzyl (B1604629) radical, which is resonance-stabilized by the aromatic ring. This radical could then participate in a variety of subsequent reactions, such as dimerization or reaction with other radical species.

While the ester group is generally more robust towards radical attack, reactions are still possible. Free radicals can add to the carbonyl carbon of the ester group, forming a radical intermediate that could undergo further transformations. biosynce.com Additionally, radical attack on the aromatic ring itself can occur, typically involving the abstraction of a hydrogen atom to form an aryl radical, which can then be trapped by another radical. evergreensinochem.com

Table 3: Potential Radical Reactions and Plausible Products

| Reactive Site | Type of Radical Reaction | Initiating Species (Example) | Plausible Product(s) |

| Methylthio (-SCH₃) Group | Oxidation | Peroxy radical (ROO•) | Methyl 4-methyl-3-(methylsulfinyl)benzoate; Methyl 4-methyl-3-(methylsulfonyl)benzoate |

| Methyl (-CH₃) Group | Hydrogen Abstraction | Halogen radical (Br•) | Methyl 4-(bromomethyl)-3-(methylthio)benzoate; Dimerized products |

| Aromatic Ring | Hydrogen Abstraction | Phenyl radical (Ph•) | Aryl radical intermediate, leading to substitution or addition products |

| Ester (-COOCH₃) Group | Addition to Carbonyl | Alkyl radical (R•) | Acyl-radical intermediate, leading to fragmentation or addition products. biosynce.com |

Thermal and Photochemical Decomposition Pathways

The stability of Methyl 4-methyl-3-(methylthio)benzoate under thermal and photochemical stress is determined by the bond dissociation energies of its constituent parts. High temperatures or absorption of ultraviolet (UV) radiation can provide the necessary energy to initiate decomposition reactions.

Thermal Decomposition: At elevated temperatures, the weakest covalent bonds in the molecule are the most likely to break. The C-S bonds of the methylthio group and the C-O bond of the ester are potential sites for initial cleavage. Homolytic cleavage of the Ar-SCH₃ or ArS-CH₃ bonds would generate radical intermediates. Similarly, cleavage of the Ar-COOCH₃ or ArCO-OCH₃ bonds could occur. Subsequent reactions of these initial radical fragments, such as decarboxylation, demethylation, or recombination, would lead to a complex mixture of degradation products.

Photochemical Decomposition: The aromatic ring and the carbonyl group of the ester function as chromophores, capable of absorbing UV light. Upon absorption of a photon, the molecule is promoted to an electronically excited state. From this excited state, several decomposition pathways are possible. The excited ester could undergo Norrish Type I cleavage (cleavage of the bond adjacent to the carbonyl group) or Norrish Type II cleavage (intramolecular hydrogen abstraction), although the latter requires a sufficiently long alkyl chain with gamma-hydrogens, which is not present in the methyl ester. The C-S bond is also known to be susceptible to photolytic cleavage in thioanisole (B89551) derivatives, which could lead to the formation of aryl and methylthio radicals. These highly reactive species would then engage in secondary reactions, leading to the final decomposition products.

Table 4: Potential Decomposition Pathways

| Condition | Pathway | Initial Bond Cleavage Site(s) | Potential Primary Fragments |

| Thermal | Homolytic Cleavage | Ar-S, S-CH₃, Ar-C(O), O-CH₃ | Aryl radical, methylthio radical, methyl radical, acyl radical, methoxy radical |

| Photochemical | Photolytic Cleavage | C-S bond in the methylthio group | Aryl radical, methylthio radical |

| Photochemical | Norrish Type I Reaction | C(O)-OCH₃ bond in the ester | Acyl radical, methoxy radical |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Methyl 3 Methylthio Benzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, the proton (¹H) and carbon (¹³C) chemical environments of Methyl 4-methyl-3-(methylthio)benzoate have been thoroughly mapped.

1D and 2D NMR Techniques for Proton and Carbon Assignment

The ¹H NMR spectrum of Methyl 4-methyl-3-(methylthio)benzoate is expected to display distinct signals corresponding to the aromatic and methyl protons. The aromatic region will likely show three signals, a singlet and two doublets, consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The methyl protons of the 4-methyl, 3-methylthio, and the ester methyl groups are all predicted to appear as sharp singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum will complement the proton data, with distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group is anticipated to be the most downfield signal. The aromatic carbons will appear in the typical range for substituted benzene rings, and the three methyl carbons will be observed at higher field strengths.

To definitively assign each proton and carbon signal, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. COSY experiments would reveal the coupling relationships between adjacent protons on the aromatic ring. HSQC would correlate each proton with its directly attached carbon atom, while HMBC would establish longer-range correlations between protons and carbons, confirming the connectivity of the methyl groups and the ester functionality to the benzene ring.

Table 1: Predicted ¹H NMR Data for Methyl 4-methyl-3-(methylthio)benzoate (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 | d | 1H | H-2 |

| ~7.7 | d | 1H | H-6 |

| ~7.2 | s | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.5 | s | 3H | 4-CH₃ |

Table 2: Predicted ¹³C NMR Data for Methyl 4-methyl-3-(methylthio)benzoate (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~167 | C=O |

| ~140 | C-4 |

| ~138 | C-3 |

| ~131 | C-1 |

| ~130 | C-6 |

| ~128 | C-2 |

| ~125 | C-5 |

| ~52 | -OCH₃ |

| ~20 | 4-CH₃ |

Elucidation of Stereochemical Features (if applicable)

Methyl 4-methyl-3-(methylthio)benzoate is an achiral molecule and does not possess any stereocenters. Therefore, the elucidation of stereochemical features is not applicable to this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for determining the molecular weight of a compound with minimal fragmentation. In positive-ion mode ESI-MS, Methyl 4-methyl-3-(methylthio)benzoate is expected to be detected as the protonated molecule [M+H]⁺ and potentially as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. These ions would allow for the direct confirmation of the compound's molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique provides both the retention time of the compound and its electron ionization (EI) mass spectrum. The EI mass spectrum of Methyl 4-methyl-3-(methylthio)benzoate is predicted to show a molecular ion peak (M⁺) and a series of fragment ions. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to form a stable acylium ion, and the loss of the entire ester group (-COOCH₃). Further fragmentation of the aromatic ring could also be observed.

Table 3: Predicted Key Fragmentation Ions in the GC-MS (EI) Spectrum of Methyl 4-methyl-3-(methylthio)benzoate

| m/z | Proposed Fragment |

|---|---|

| 196 | [M]⁺ |

| 165 | [M - OCH₃]⁺ |

| 137 | [M - COOCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For Methyl 4-methyl-3-(methylthio)benzoate (C₁₀H₁₂O₂S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 4: Predicted High-Resolution Mass Spectrometry Data for Methyl 4-methyl-3-(methylthio)benzoate

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₀H₁₂O₂S]⁺ | 196.0558 |

| [C₁₀H₁₃O₂S]⁺ ([M+H]⁺) | 197.0636 |

The combination of these advanced spectroscopic techniques provides a comprehensive and unambiguous structural characterization of Methyl 4-methyl-3-(methylthio)benzoate.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| Methyl 4-methyl-3-(methylthio)benzoate |

| Methyl 4-(methylthio)benzoate |

X-ray Crystallography for Solid-State Structure Determination

The manner in which molecules are arranged in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. For a molecule like Methyl 4-methyl-3-(methylthio)benzoate, these would include van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···O or C-H···S hydrogen bonds. The interplay of the methyl, methylthio, and methyl ester functional groups would dictate the packing efficiency and the resulting crystalline morphology.

In the absence of a determined crystal structure for the title compound, we can look to the analogous compound, Methyl 4-methylbenzoate, for insights. The crystal structure of Methyl 4-methylbenzoate reveals a planar molecule where the dihedral angle between the aromatic ring and the carboxylate group is minimal. gcms.czresearchgate.net Its crystal structure is characterized by intermolecular C-H···O contacts that link the molecules into infinite chains. gcms.czresearchgate.net It is plausible that Methyl 4-methyl-3-(methylthio)benzoate would exhibit similar, albeit more complex, packing arrangements influenced by the additional methylthio group.

Table 1: Crystallographic Data for the Analogous Methyl 4-methylbenzoate gcms.cz

| Parameter | Value |

| Empirical Formula | C₉H₁₀O₂ |

| Formula Weight | 150.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9134 (11) |

| b (Å) | 7.6048 (14) |

| c (Å) | 17.484 (3) |

| β (°) | 97.783 (4) |

| Volume (ų) | 779.0 (2) |

| Z | 4 |

This data is for Methyl 4-methylbenzoate and is presented for illustrative purposes.

While Methyl 4-methyl-3-(methylthio)benzoate lacks strong hydrogen bond donors like hydroxyl or amino groups, the potential for weak hydrogen bonds is significant. The oxygen atoms of the ester group and the sulfur atom of the methylthio group can act as hydrogen bond acceptors. The various hydrogen atoms on the methyl groups and the aromatic ring can act as donors in weak C-H···O and C-H···S interactions. These weak interactions can be highly directional and play a crucial role in the formation of specific supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks. The analysis of these networks is fundamental to understanding the solid-state properties of the compound. For instance, in the crystal structure of Methyl 4-methylbenzoate, intermolecular C-H···O contacts are the primary drivers of its supramolecular assembly into infinite chains. gcms.czresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational modes that correspond to specific frequencies of absorbed (IR) or scattered (Raman) radiation.

For Methyl 4-methyl-3-(methylthio)benzoate, key expected vibrational frequencies would include:

C=O stretching: A strong absorption in the IR spectrum, typically in the range of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

C-O stretching: Absorptions corresponding to the stretching of the ester C-O bonds would also be present.

Aromatic C=C stretching: Multiple bands in the region of 1450-1600 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C-S stretching: The methylthio group would exhibit C-S stretching vibrations, which are typically weaker and appear in the fingerprint region of the spectrum.

Table 2: Predicted Key Vibrational Frequencies for Methyl 4-methyl-3-(methylthio)benzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1720-1740 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Ester C-O | C-O Stretch | 1100-1300 |

| Methylthio | C-S Stretch | 600-800 |

These are generalized expected ranges and can be influenced by the specific electronic and steric environment within the molecule.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in Methyl 4-methyl-3-(methylthio)benzoate acts as a chromophore, the part of the molecule that absorbs UV or visible light. The substitution pattern on the benzene ring, including the electron-donating methyl and methylthio groups and the electron-withdrawing methyl ester group, will influence the energy of these electronic transitions and thus the wavelength of maximum absorption (λ_max).

Typically, substituted benzene derivatives exhibit characteristic absorption bands in the UV region. The presence of the sulfur atom in the methylthio group, with its lone pairs of electrons, may lead to additional electronic transitions and a potential red shift (shift to longer wavelengths) of the absorption maxima compared to similar compounds lacking this group. The exact λ_max values and molar absorptivities would need to be determined experimentally by dissolving the compound in a suitable transparent solvent and recording its UV-Vis spectrum.

Advanced Analytical Methodologies for Purity and Isomeric Analysis

Ensuring the purity and correct isomeric form of a chemical compound is critical. Several advanced analytical techniques are well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile and thermally stable compounds and providing their mass spectra for identification. gcms.cz GC would separate Methyl 4-methyl-3-(methylthio)benzoate from any impurities, and the mass spectrometer would provide a fragmentation pattern that is a unique fingerprint of the molecule, confirming its identity and molecular weight.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds in a mixture. moravek.com For a compound like Methyl 4-methyl-3-(methylthio)benzoate, a reversed-phase HPLC method would likely be employed to assess its purity. moravek.com By using a suitable chiral stationary phase, HPLC can also be used to separate enantiomers if the molecule were chiral, although the title compound is not. nih.gov This is particularly important in pharmaceutical contexts where different enantiomers can have different biological activities. libretexts.org

Isomeric Analysis: Distinguishing between different positional isomers (e.g., Methyl 3-methyl-4-(methylthio)benzoate) is crucial. Both GC-MS and HPLC, with appropriate column selection and method optimization, can effectively separate and identify such isomers based on their different physical and chemical properties, which lead to different retention times.

Computational and Theoretical Chemistry Studies on Methyl 4 Methyl 3 Methylthio Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. These calculations solve approximations of the Schrödinger equation for the molecular system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For Methyl 4-methyl-3-(methylthio)benzoate, a geometry optimization would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p). This process systematically alters the positions of the atoms to find the lowest energy conformation, corresponding to the most stable molecular structure.

The results of such a calculation would provide precise data on bond lengths, bond angles, and dihedral angles. It is expected that the benzene (B151609) ring would be nearly planar, with the substituents—methyl, methylthio, and methyl benzoate (B1203000) groups—oriented to minimize steric hindrance while maximizing electronic stabilization. DFT calculations on similar substituted benzoates and aromatic thioethers have demonstrated high accuracy in predicting these geometric parameters. mdpi.comchemrxiv.orgtandfonline.com

Interactive Table 1: Predicted Geometrical Parameters for Methyl 4-methyl-3-(methylthio)benzoate from DFT Calculations. Note: These are representative values based on typical DFT calculations for analogous aromatic ester and thioether structures. Specific values for the title compound would require a dedicated computational study.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C (ring) | C (ester) | ~1.49 Å | |

| C (ester) | =O | ~1.21 Å | ||

| C (ring) | S | ~1.77 Å | ||

| S | C (methyl) | ~1.81 Å | ||

| Bond Angle (°) | C (ring) | C (ester) | =O | ~125° |

| C (ring) | S | C (methyl) | ~105° | |

| Dihedral Angle (°) | C (ring) | C (ring) | C (ester) | =O |

| C (ring) | C (ring) | S | C (methyl) |

For even greater accuracy, particularly for electronic energy, ab initio (from first principles) methods such as Møller–Plesset perturbation theory (MP2) can be employed. While more computationally expensive than DFT, these methods provide a more rigorous treatment of electron correlation. Typically, an MP2 calculation would be performed on the geometry already optimized at the DFT level (a "single-point energy" calculation) to refine the energetic profile of the molecule.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Once a stable molecular geometry is obtained, computational methods can predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule. DFT methods are effective for this purpose. mdpi.comresearchgate.net For Methyl 4-methyl-3-(methylthio)benzoate, key predicted vibrational modes would include the strong carbonyl (C=O) stretch of the ester group (typically around 1725 cm⁻¹), C-O ester stretches, C-S thioether stretches, and various C-H and C=C vibrations from the aromatic ring and methyl groups. sci-hub.sethermofisher.com Calculated frequencies are often uniformly scaled to correct for anharmonicity and other systematic errors. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, calculates the magnetic shielding tensors for each nucleus. rsc.org By referencing these calculated shielding values to a standard compound like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. This would allow for the assignment of each proton and carbon atom in the experimental spectrum of Methyl 4-methyl-3-(methylthio)benzoate.

UV-Vis Spectroscopy: To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis maps the energy of the molecule as a function of the rotation around these bonds. For Methyl 4-methyl-3-(methylthio)benzoate, key rotations would be around the C(ring)–C(ester) bond and the C(ring)–S(thioether) bond.

A potential energy surface (PES) scan is performed by systematically rotating a specific dihedral angle in increments (e.g., every 10-15 degrees) and calculating the energy at each point. This process identifies the lowest-energy conformers (local minima) and the rotational energy barriers (transition states) between them. Studies on analogous molecules like phenyl benzoate show that rotation around such bonds can be surprisingly flexible, with energy barriers often low enough to allow for rapid interconversion at room temperature. scispace.com This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers in solution.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions. For instance, one could investigate the oxidation of the sulfur atom in Methyl 4-methyl-3-(methylthio)benzoate to form the corresponding sulfoxide (B87167), a common reaction for thioethers. wikipedia.org

To elucidate the mechanism, researchers would calculate the geometries and energies of the reactants (e.g., the thioether and an oxidant like hydrogen peroxide), the products (the sulfoxide and water), and, most importantly, the transition state (TS) connecting them. Locating the TS structure and its energy allows for the calculation of the activation energy barrier of the reaction. researchgate.net A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. tcichemicals.com This provides a detailed, step-by-step model of the reaction at the molecular level.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically model molecules in isolation (gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with other molecules. mdpi.com

In an MD simulation, a model of Methyl 4-methyl-3-(methylthio)benzoate would be placed in a box filled with explicit solvent molecules (e.g., water or chloroform). The forces between all atoms are calculated using a classical mechanical model known as a force field (e.g., CHARMM, AMBER). Newton's equations of motion are then solved iteratively to simulate the movement of every atom over a period of nanoseconds or longer.

Analysis of the resulting trajectory can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar ester group versus the more nonpolar aromatic and methylthio regions. mdpi.com

Conformational Dynamics: How the molecule flexes and transitions between different conformations in solution. nih.gov

Intermolecular Interactions: The nature and lifetime of interactions (e.g., van der Waals forces) between the solute and solvent. researchgate.net

MD simulations provide a bridge between the static picture from quantum calculations and the dynamic reality of chemical systems. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Development (excluding biological/clinical correlations)

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. For a compound like Methyl 4-methyl-3-(methylthio)benzoate, QSPR modeling could be employed to predict various non-biological properties such as boiling point, vapor pressure, solubility, or chromatographic retention times.

The development of a QSPR model for this purpose would involve several key steps:

Data Set Compilation: A dataset of structurally related sulfur-containing aromatic esters would be compiled, for which reliable experimental data of a specific property (e.g., critical temperature) is available. nih.govresearchgate.net

Molecular Descriptor Calculation: For each molecule in the dataset, including Methyl 4-methyl-3-(methylthio)benzoate, a large number of numerical values known as molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Development and Selection: Using statistical methods, a relationship is established between the calculated descriptors and the experimental property. Techniques like Multiple Linear Regression (MLR) or machine learning algorithms could be used to build the model. nih.govresearchgate.net The goal is to select the smallest set of descriptors that provides the most statistically significant and predictive model.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

While no specific QSPR model for Methyl 4-methyl-3-(methylthio)benzoate has been identified, research on broader classes of sulfur-containing compounds has shown success in predicting critical properties like temperature, pressure, and volume. nih.govresearchgate.net Such models often utilize a combination of 2D and 3D descriptors that account for molecular size, shape, and electronic features. researchgate.net

To illustrate the approach, a hypothetical QSPR study for predicting a physical property (e.g., Molar Refractivity) for a series of substituted methyl benzoates might involve the data structure shown below.

| Compound | Experimental Molar Refractivity (cm³/mol) | Calculated Descriptor 1 (e.g., Molecular Weight) | Calculated Descriptor 2 (e.g., Polar Surface Area) | Predicted Molar Refractivity (cm³/mol) |

|---|---|---|---|---|

| Methyl benzoate | 40.5 | 136.15 | 26.3 | 40.7 |

| Methyl 4-methylbenzoate | 45.2 | 150.18 | 26.3 | 45.1 |

| Methyl 4-methyl-3-(methylthio)benzoate | (Value to be predicted) | 196.26 | 51.5 | (Predicted Value) |

| Methyl 3-nitrobenzoate | 45.8 | 181.15 | 69.2 | 46.0 |

Table 1. Illustrative data structure for a QSPR model development. The model would be built using known compounds and then used to predict the property for the target compound. Data is hypothetical for illustrative purposes.

Analysis of Aromaticity and Electronic Delocalization

Aromaticity is a fundamental concept in chemistry used to describe the unusual stability and reactivity of cyclic, planar molecules with a delocalized system of π-electrons. Computational chemistry provides powerful tools to quantify the aromaticity of specific molecules like Methyl 4-methyl-3-(methylthio)benzoate. nih.gov

The aromatic character of the benzene ring in this molecule is influenced by three substituents: the electron-donating methyl (-CH₃) and methylthio (-SCH₃) groups, and the electron-withdrawing methyl ester (-COOCH₃) group. An analysis would seek to understand how this specific substitution pattern modulates the electronic delocalization within the ring compared to unsubstituted benzene.

Common computational methods for this analysis include:

Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of the aromatic ring (or just above it). nih.gov A significantly negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. For Methyl 4-methyl-3-(methylthio)benzoate, calculations would reveal the net effect of the substituents on this value.

Geometry-Based Indices (e.g., HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) index evaluates aromaticity based on the degree of bond length equalization around the ring. A value close to 1 implies high aromaticity, while a value near 0 suggests a non-aromatic, localized system.

Electronic Delocalization Indices: Methods based on Quantum Theory of Atoms in Molecules (QTAIM) or the Electron Localization Function (ELF) can be used to quantify the extent of electron sharing and delocalization between atoms in the ring. nih.gov

A computational study using Density Functional Theory (DFT) could calculate these indices. umass.eduresearchgate.net The results would provide a quantitative measure of the ring's aromaticity and offer insights into how the interplay of the donating and withdrawing groups affects the π-electron system.

| Compound | Calculated HOMA Index | Calculated NICS(0) (ppm) | Calculated NICS(1) (ppm) |

|---|---|---|---|

| Benzene (Reference) | 0.979 | -7.6 | -9.8 |

| Toluene (Methylbenzene) | 0.975 | -7.5 | -9.6 |

| Methyl Benzoate | 0.968 | -7.1 | -9.2 |

| Methyl 4-methyl-3-(methylthio)benzoate | (Value to be calculated) | (Value to be calculated) | (Value to be calculated) |

Table 2. Representative table of potential computational results from an aromaticity analysis. Values for reference compounds are typical literature values; values for the target compound would need to be determined through specific DFT calculations.

Interfacial Chemistry and Materials Science Applications of Methyl 4 Methyl 3 Methylthio Benzoate Non Prohibited Areas

Adsorption Studies on Metal Surfaces and Other Substrates

Direct studies on the adsorption isotherms and kinetics of Methyl 4-methyl-3-(methylthio)benzoate on any specific metal or other substrates have not been prominently reported in the available scientific literature.

Investigation of Adsorption Isotherms and Kinetics

No specific data regarding the investigation of adsorption isotherms or the kinetics of Methyl 4-methyl-3-(methylthio)benzoate could be located in the reviewed sources.

Characterization of Surface Interactions (e.g., Corrosion Inhibition Mechanisms)

While there is no direct research on the corrosion inhibition mechanisms of Methyl 4-methyl-3-(methylthio)benzoate, a study on a more complex, related derivative, Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate (M-41HBI-2MTMB), offers some insight into the potential role of the methylthiobenzoate moiety in surface interactions.

This related compound was investigated as an eco-friendly corrosion inhibitor for aluminum in a molar nitric acid solution. sciencepg.com The study found that the inhibition efficiency increased with the concentration of the inhibitor, reaching 98.5% at a concentration of 5x10⁻³ M at 298 K. sciencepg.com

The adsorption of M-41HBI-2MTMB on the aluminum surface was found to be spontaneous and followed the Villamil model, which is a modified Langmuir isotherm. sciencepg.com Thermodynamic parameters calculated from the study are presented below.

| Parameter | Value |

| ΔH°ads (kJ/mol) | Negative Value |

| ΔG°ads (kJ/mol) | < -40 |

| Adsorption Model | Villamil (modified Langmuir) |

Note: This data is for Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate, not Methyl 4-methyl-3-(methylthio)benzoate.

The negative value of the enthalpy of adsorption (ΔH°ads) and a Gibbs free energy (ΔG°ads) of less than -40 kJ/mol suggested a mixed-type adsorption with a predominance of physical interactions. sciencepg.com Theoretical calculations using Density Functional Theory (DFT) indicated favorable interactions of the molecule with the metal surface. sciencepg.com

Role in Surface Modification and Thin Film Formation

There is no available research detailing the use of Methyl 4-methyl-3-(methylthio)benzoate in surface modification or the formation of thin films.

Precursor in the Synthesis of Functional Materials (e.g., polymers, coatings, excluding physical properties)

Aryl sulfides, in general, are considered important moieties in the synthesis of functional materials such as polymers. nih.gov Aryl polythioethers are known to exhibit enhanced properties compared to aryl polyethers. nih.gov However, no specific studies were found that utilize Methyl 4-methyl-3-(methylthio)benzoate as a precursor in the synthesis of polymers or coatings.

Electrochemical Behavior and Redox Properties

No studies detailing the electrochemical behavior or redox properties of Methyl 4-methyl-3-(methylthio)benzoate have been found. While research exists on the electrochemical reduction of benzoate (B1203000) esters, which can lead to the formation of stable radical anions, this has not been specifically characterized for Methyl 4-methyl-3-(methylthio)benzoate. researchgate.net

Photophysical Applications in Advanced Material Systems

There is no available information in the scientific literature regarding the photophysical properties or any potential applications of Methyl 4-methyl-3-(methylthio)benzoate in advanced material systems.

Methyl 4 Methyl 3 Methylthio Benzoate As a Synthetic Intermediate in Complex Organic Synthesis

Utilization in the Synthesis of Aromatic Heterocycles

The architecture of Methyl 4-methyl-3-(methylthio)benzoate makes it a suitable precursor for the synthesis of fused heterocyclic systems, particularly those containing sulfur and nitrogen atoms. The presence of the methylthio group ortho to the ester functionality is key to its application in constructing thieno-fused heterocycles, such as thieno[3,2-d]pyrimidines. These scaffolds are of significant interest due to their presence in numerous biologically active compounds.